molecular formula C14H13N5O2 B12164241 N-(furan-2-ylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide

N-(furan-2-ylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B12164241
M. Wt: 283.29 g/mol
InChI Key: ZKENSXFWDCDUHG-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic organic compound that features a furan ring, a tetrazole ring, and a benzamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the furan-2-ylmethyl intermediate: This can be achieved through the reaction of furfural with a suitable reducing agent.

    Synthesis of the tetrazole ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling reaction: The furan-2-ylmethyl intermediate can be coupled with the tetrazole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, potentially leading to ring-opening products.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield a diketone, while reduction of a nitro group would yield an amine.

Scientific Research Applications

N-(furan-2-ylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity. The furan and tetrazole rings could play a role in binding to the target site, while the benzamide moiety might influence the compound’s overall pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide: Lacks the methyl group on the tetrazole ring.

    N-(furan-2-ylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)aniline: Has an aniline group instead of a benzamide.

Uniqueness

N-(furan-2-ylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide is unique due to the presence of both a furan ring and a methyl-substituted tetrazole ring, which might confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C14H13N5O2

Molecular Weight

283.29 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-4-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C14H13N5O2/c1-10-16-17-18-19(10)12-6-4-11(5-7-12)14(20)15-9-13-3-2-8-21-13/h2-8H,9H2,1H3,(H,15,20)

InChI Key

ZKENSXFWDCDUHG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCC3=CC=CO3

Origin of Product

United States

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